Ethyl 6-bromo-3-cyano-2-methylbenzoate
Description
Ethyl 6-bromo-3-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromo group at position 6, a cyano group at position 3, and a methyl group at position 2, with an ethyl ester moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity, stability, and biological activity. The bromo and cyano groups are electron-withdrawing, while the methyl group is electron-donating, creating a unique electronic profile that impacts its chemical behavior.
Properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)8(6-13)4-5-9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWUVQEGGGPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid, followed by the introduction of a cyano group and esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in the presence of a solvent like dichloromethane or chloroform. The cyano group can be introduced using reagents such as sodium cyanide or potassium cyanide under basic conditions. Finally, esterification is achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 6-amino-3-cyano-2-methylbenzoate.
Oxidation: Formation of ethyl 6-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can enhance the compound’s binding affinity to target proteins, while the ester group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Structural and Physico-chemical Properties
The following table compares Ethyl 6-bromo-3-cyano-2-methylbenzoate with Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (a structural analog from ) :
| Property | This compound | Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₁H₇BrF₃NO₂ |
| Molecular Weight (g/mol) | 268.08 | 322.08 |
| Key Substituents | -Br (position 6), -CN (3), -CH₃ (2) | -Br (3), -CN (2), -CF₃ (6) |
| Electronic Effects | Mixed (EWG: Br, CN; EDG: CH₃) | Strong EWG (CF₃, Br, CN) |
Analysis :
- The trifluoromethyl (-CF₃) group in the analog significantly increases molecular weight and introduces strong electron-withdrawing effects, enhancing stability toward nucleophilic attack compared to the methyl group in the target compound .
- The methyl group in this compound may improve solubility in non-polar solvents due to its electron-donating nature, whereas the -CF₃ group in the analog increases lipophilicity and metabolic resistance, making it more suitable for agrochemical applications .
Research Findings and Limitations
- Key Insight : Substituent positioning (e.g., bromo at position 6 vs. 3) and electronic profiles dictate reactivity and application. The trifluoromethyl group in the analog enhances stability but complicates synthesis .
- Limitations: Direct experimental data on this compound are scarce in the provided evidence. Comparisons are inferred from structural analogs, necessitating further studies to validate properties and synthetic protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
